1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-18-12-15(10-11-19(18)24)27-22-16-8-4-5-9-20(16)25-13-17(22)21(26-27)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXERJZBIRMCZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate substituted anilines with β-ketoesters, followed by cyclization and further functionalization steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various nucleophiles at the chloro or fluoro positions .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives, including 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline. The compound has shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The primary mechanisms involved include:
- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : This reduces NO production, thereby decreasing inflammatory responses.
- Inhibition of Cyclooxygenase-2 (COX-2) : This leads to reduced prostaglandin synthesis, further mitigating inflammation.
Case Study: Inhibition of NO Production
A comparative study evaluated various derivatives and their efficacy in inhibiting NO production:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These findings suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.
Anticancer Activity
The anticancer potential of this compound class has also been explored extensively. Pyrazolo[4,3-c]quinolines have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 | 1-(3-Chloro-4-fluorophenyl)-3-phenyl... | 15 |
| A549 | Same compound | 12 |
| HeLa | Same compound | 10 |
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship indicates that the presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl rings enhances biological activity. Conversely, bulky substituents can reduce efficacy due to steric hindrance.
- Inhibition of iNOS : Reduces NO production and inflammatory responses.
- Inhibition of COX-2 : Leads to decreased prostaglandin synthesis.
- Induction of Apoptosis in Cancer Cells : Through modulation of key signaling pathways such as p53 and NF-kB.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . In cancer cells, it may induce apoptosis by interfering with cell cycle regulation and promoting oxidative stress .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
| Compound Name/ID | Key Substituents | Biological Activity/IC₅₀ (µM) | Target/Mechanism | Reference |
|---|---|---|---|---|
| 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | 1-(3-Cl-4-F-C₆H₃), 3-(C₆H₅) | Not explicitly reported | Hypothesized anti-inflammatory or kinase inhibition | [5, 10] |
| 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) | 4-(4-OH-C₆H₄NH), 3-NH₂ | Anti-inflammatory (IC₅₀: ~0.1–0.5 µM) | iNOS/COX-2 inhibition | [3] |
| ELND006 | 4-cyclopropyl, 7,8-di-F, 5-(4-CF₃-C₆H₄SO₂) | Gamma-secretase inhibitor (Aβ selectivity) | Amyloid-beta production | [10] |
| 9b (2-(4-Br-C₆H₄)-2H-pyrazolo[4,3-c]quinoline) | 2-(4-Br-C₆H₄) | Anticancer (moderate activity) | Unspecified cytotoxicity | [7] |
| F6 (Pyrazolo[3,4-b]quinoline analog) | 4-(4-Cl-C₆H₄), 6-F, 3-Me, 1-C₆H₅ | Optical/Thermal studies | Material science applications | [9] |
Substituent-Driven Pharmacological Profiles
- Anti-inflammatory Activity: Derivatives with amino (NH₂) and hydroxylphenyl groups (e.g., 2i) exhibit potent inhibition of LPS-induced NO production (IC₅₀ ~0.1–0.5 µM), comparable to the positive control 1400W .
- Anticancer Activity: Brominated analogs like 9b show moderate cytotoxicity, while microwave-synthesized pyrazolo[4,3-c]quinolines (e.g., from ) display activity against MCF-7 and A549 cell lines. The absence of polar groups in the target compound may limit its solubility, a common challenge in anticancer drug development .
- Neurological Targets: ELND006 and ELND007, bearing sulfonyl and cyclopropyl groups, demonstrate selective gamma-secretase inhibition with amyloid-beta specificity over Notch, highlighting the role of bulky substituents in target selectivity .
Physicochemical and Electronic Properties
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance thermal stability and alter absorption/emission spectra, as seen in F6 and F7 . The 3-chloro-4-fluorophenyl group in the target compound likely increases electron deficiency, influencing binding to hydrophobic enzyme pockets.
- Amino vs. Sulfonyl Groups: Amino-substituted derivatives (e.g., 2i) favor hydrogen bonding with iNOS/COX-2, whereas sulfonyl groups (e.g., ELND006) enhance metabolic stability and target affinity .
Biological Activity
1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 445.9 g/mol
- CAS Number : 901044-58-4
Research indicates that the biological activity of 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline primarily involves the following mechanisms:
- Inhibition of Nitric Oxide Production : Studies have shown that derivatives of pyrazoloquinolines can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated.
Structure-Activity Relationships (SAR)
The presence of specific substituents on the pyrazoloquinoline scaffold significantly influences its biological activity:
- Chloro and Fluoro Substituents : The 3-chloro and 4-fluoro groups enhance the compound's reactivity and biological potency by altering electronic properties and steric factors.
- Phenyl Groups : The additional phenyl group contributes to hydrophobic interactions, which can increase binding affinity to biological targets.
Table 1: Comparison of Biological Activities Among Pyrazoloquinoline Derivatives
Case Studies
Several studies have explored the biological efficacy of pyrazolo[4,3-c]quinolines:
- Anti-inflammatory Effects : A study demonstrated that derivatives significantly inhibited LPS-induced NO production in RAW264.7 cells, with some compounds showing potency comparable to established anti-inflammatory agents .
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of various pyrazoloquinoline derivatives on human cancer cell lines, revealing significant antiproliferative activity linked to apoptosis induction .
Q & A
Q. What are the established synthetic routes for 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. A common approach includes:
- Step 1 : Condensation of 2,4-dichloroquinoline-3-carbonitrile with hydrazine derivatives to form pyrazole rings .
- Step 2 : Coupling reactions with halogenated aryl amines (e.g., 3-chloro-4-fluoroaniline) under palladium catalysis (Pd₂(dba)₃, XPhos) to introduce the 3-chloro-4-fluorophenyl group .
- Step 3 : Boc protection/deprotection and purification via column chromatography or recrystallization .
Critical factors include reaction temperature (e.g., 100°C for coupling) and solvent choice (DMF or DCM). Yields range from 29% to 88% depending on intermediates .
Q. How is the compound characterized using spectroscopic and analytical methods?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with aromatic protons in the range of δ 7.2–8.5 ppm and distinct splitting patterns for substituted phenyl groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 388.08) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for pyrazole-quinoline fused systems .
Advanced Research Questions
Q. How can palladium-catalyzed intramolecular C–N bond formation optimize pyrazolo[4,3-c]quinoline synthesis?
Palladium-catalyzed methods enable efficient cyclization of hydrazone intermediates. Key findings include:
- Temperature-dependent selectivity : At 80°C, pyrazoloquinolines dominate (70% yield), while anilinoquinoline-3-carbonitriles form preferentially at 120°C .
- Catalytic system : Pd(OAc)₂ with XPhos ligand enhances turnover, reducing side products like uncyclized amines .
Methodological optimization involves screening ligands (e.g., BINAP vs. XPhos) and solvent polarity to control reaction pathways.
Q. What computational strategies predict the biological activity of pyrazolo[4,3-c]quinoline derivatives?
- Molecular Docking : Pyrazoloquinolines are modeled against targets like CB2 receptors, where the planar quinoline core fits into hydrophobic pockets .
- QSAR Studies : Electron-withdrawing groups (e.g., -Cl, -F) at the 3-position enhance binding affinity (ΔG = −9.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, identifying critical hydrogen bonds with residues like Ser123 .
Q. How do structural modifications at the 3- and 4-positions affect pharmacological profiles?
- 3-Amino substitution : Increases aqueous solubility and anticonvulsant activity (ED₅₀ = 12 mg/kg in rodent models) .
- 4-Fluoro substitution : Enhances metabolic stability (t₁/₂ = 6.2 h in human liver microsomes) but may reduce CNS penetration due to increased polarity .
Contradictions arise in fluorinated derivatives: while some show improved CB2 selectivity (>100-fold vs. CB1), others exhibit off-target kinase inhibition .
Q. What advanced analytical techniques resolve contradictions in reported synthesis yields?
- HPLC-MS Tracking : Identifies intermediates causing yield drops (e.g., Boc-deprotection byproducts ).
- In situ IR Spectroscopy : Monitors reaction progress in real-time, revealing incomplete hydrazine condensation at <90°C .
- Crystallographic Data : Resolves disputes over regiochemistry, as seen in conflicting reports of 3- vs. 4-substituted pyrazoles .
Methodological Recommendations
- Synthesis Optimization : Use Pd₂(dba)₃/XPhos in DMF at 100°C for coupling reactions to maximize yields .
- Characterization : Combine XRD with NOESY NMR to confirm fused-ring conformations .
- Biological Assays : Prioritize in vitro CB2 receptor binding assays (IC₅₀ < 50 nM) before in vivo efficacy studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
